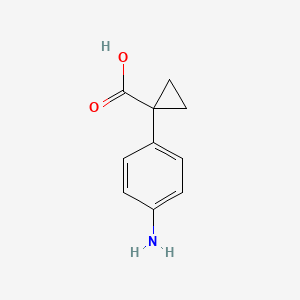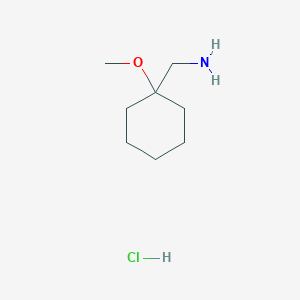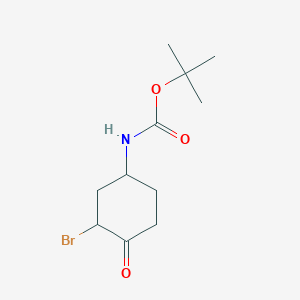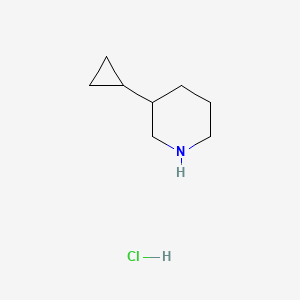
Hidrocloruro de 3-ciclopropilpiperidina
Descripción general
Descripción
3-Cyclopropylpiperidine hydrochloride is a chemical compound with the CAS Number: 942511-56-0 . It has a molecular weight of 161.67 and its IUPAC name is 3-cyclopropylpiperidine hydrochloride .
Molecular Structure Analysis
The linear formula of 3-Cyclopropylpiperidine hydrochloride is C8H16CLN . The molecular structure of the compound can be analyzed using tools like NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyclopropylpiperidine hydrochloride are not mentioned in the search results, piperidine derivatives in general are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Farmacología
Hidrocloruro de 3-ciclopropilpiperidina: es un derivado de piperidina, que es una clase de compuestos que tienen una importancia farmacológica significativa . Están presentes en varios productos farmacéuticos y exhiben una amplia gama de actividades biológicas. Específicamente, los derivados de piperidina se han utilizado como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer y antipsicóticos .
Síntesis orgánica
En la síntesis orgánica, el This compound se puede utilizar como un bloque de construcción para la construcción de moléculas complejas. Participa en reacciones como la hidrogenación, ciclización, cicloadición, anulación y aminación. Estas reacciones son cruciales para la síntesis de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas, que son importantes bloques medicinales sintéticos .
Química medicinal
En química medicinal, el This compound juega un papel en el diseño de fármacos. Es parte del ciclo de piperidina, una estructura común en los compuestos heterocíclicos utilizados en la industria farmacéutica. Los derivados del compuesto están involucrados en más de veinte clases de productos farmacéuticos, destacando su importancia en la construcción de fármacos .
Descubrimiento de fármacos
El núcleo de piperidina, al que pertenece el This compound, es fundamental en el descubrimiento de fármacos. La investigación ha demostrado que los derivados de piperidina son clave en el desarrollo de nuevos agentes terapéuticos con aplicaciones en un espectro de enfermedades, incluyendo el cáncer y los trastornos neurológicos .
Biología química
En biología química, el This compound se puede utilizar para estudiar sistemas y procesos biológicos. Los derivados de piperidina son importantes para comprender los mecanismos moleculares y desarrollar estrategias terapéuticas, particularmente en el contexto de la investigación contra el cáncer .
Bioquímica
This compound: es relevante en bioquímica para el estudio de vías e interacciones bioquímicas. Su papel en la síntesis de compuestos biológicamente activos lo convierte en una herramienta valiosa para sondear sistemas bioquímicos y comprender la base química de los fenómenos biológicos .
Direcciones Futuras
Piperidine derivatives, including 3-Cyclopropylpiperidine hydrochloride, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
3-Cyclopropylpiperidine Hydrochloride may be useful in the preparation of piperidine-thiazole-carboxamides as α2C-adrenoceptor antagonists . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
As an antagonist, 3-Cyclopropylpiperidine Hydrochloride would bind to α2C-adrenoceptors, preventing their activation by endogenous catecholamines. This blockade could lead to an increase in neurotransmitter release, as α2C-adrenoceptors typically act to inhibit the release of norepinephrine .
Pharmacokinetics
These properties would be critical in determining the compound’s bioavailability, half-life, and overall pharmacological activity .
Result of Action
The molecular and cellular effects of 3-Cyclopropylpiperidine Hydrochloride’s action would depend on its specific interactions with α2C-adrenoceptors and the subsequent biochemical responses. As an antagonist, it could potentially enhance the release of norepinephrine and other catecholamines, leading to increased activation of adrenergic signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the action, efficacy, and stability of 3-Cyclopropylpiperidine Hydrochloride. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with α2C-adrenoceptors .
Análisis Bioquímico
Biochemical Properties
3-Cyclopropylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2C-adrenoceptors, which are involved in the regulation of neurotransmitter release and vascular tone . The nature of these interactions often involves binding to receptor sites, leading to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of 3-Cyclopropylpiperidine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . Additionally, it has been observed to alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting overall cellular function.
Molecular Mechanism
At the molecular level, 3-Cyclopropylpiperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist at various receptor sites, leading to changes in enzyme activity and gene expression. For instance, its interaction with α2C-adrenoceptors can inhibit the receptor’s activity, reducing neurotransmitter release and altering cellular responses . These binding interactions are crucial for its pharmacological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropylpiperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-Cyclopropylpiperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement in cognitive functions. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
3-Cyclopropylpiperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Propiedades
IUPAC Name |
3-cyclopropylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(6-9-5-1)7-3-4-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXMKQRRPGYLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942511-56-0 | |
| Record name | 3-cyclopropylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


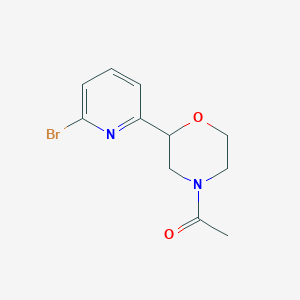

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)


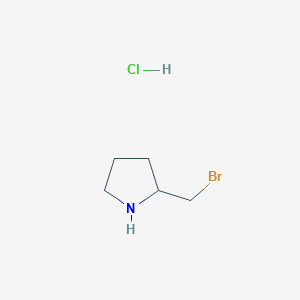
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
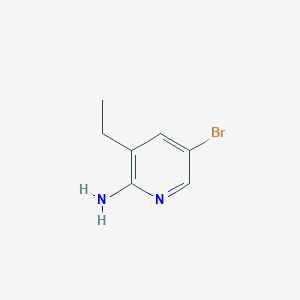

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
